molecular formula C13H18N2O B8341906 1-(4-Hydroxybutyl)-5,6-dimethylbenzimidazole

1-(4-Hydroxybutyl)-5,6-dimethylbenzimidazole

Cat. No. B8341906
M. Wt: 218.29 g/mol
InChI Key: GLSCDWZLHHFPOC-UHFFFAOYSA-N
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Patent
US05405839

Procedure details

To a solution of 1.46 g of 5,6-dimethylbenzimidazole dissolved in 50 ml of dry N,N-dimethylformamide was added 0.9 g of NaH, the mixture was stirred at room temperature for 30 minutes, 8 ml of 4-chloro-1-butanol was added dropwise, and after stirring at room temperature for one day, 0.65 g of NaH and 2 ml of 4-chloro-1-butanol were further added to carry out the reaction for 8 days. Following the same processes as in Example 1, crude 1-(4-hydroxybutyl)-5,6-dimethylbenzimidazole was obtained. The conversion to this compound from 5,6-dimethylbenzimidazole was found to be 50%.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.65 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([CH3:11])=[CH:9][C:5]2[N:6]=[CH:7][NH:8][C:4]=2[CH:3]=1.[H-].[Na+].Cl[CH2:15][CH2:16][CH2:17][CH2:18][OH:19]>CN(C)C=O>[OH:19][CH2:18][CH2:17][CH2:16][CH2:15][N:6]1[C:5]2[CH:9]=[C:10]([CH3:11])[C:2]([CH3:1])=[CH:3][C:4]=2[N:8]=[CH:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.46 g
Type
reactant
Smiles
CC1=CC2=C(N=CN2)C=C1C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
ClCCCCO
Step Four
Name
Quantity
0.65 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
ClCCCCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after stirring at room temperature for one day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
the reaction for 8 days
Duration
8 d

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCCCCN1C=NC2=C1C=C(C(=C2)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.